5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a piperidin-4-yloxy group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidin-2-one and piperidine moieties makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
The synthesis of 5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidine derivatives with pyrrolidin-2-one precursors. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Chemical Reactions Analysis
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Additionally, the compound can participate in multi-component reactions, such as the Ugi/olefination reaction, to form pyrrolidin-5-one-2-carboxamides . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and additives like DMAP.
Scientific Research Applications
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules with potential therapeutic properties . The compound’s unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity. Additionally, it is used in organic synthesis as a versatile synthon due to its rich reactivity .
Mechanism of Action
The mechanism of action of 5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring contributes to its binding affinity and selectivity towards certain biological targets . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can influence its biological activity by affecting the binding mode to enantioselective proteins .
Comparison with Similar Compounds
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the piperidin-4-yloxy group with the pyrrolidin-2-one ring in this compound distinguishes it from other related compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-(piperidin-4-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O2/c13-10-2-1-8(12-10)7-14-9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13) |
InChI Key |
YYYQXFCPIRNLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1COC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.